(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1396757-98-4
VCID: VC4200766
InChI: InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2
SMILES: C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C19H20F3NO3S
Molecular Weight: 399.43

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

CAS No.: 1396757-98-4

Cat. No.: VC4200766

Molecular Formula: C19H20F3NO3S

Molecular Weight: 399.43

* For research use only. Not for human or veterinary use.

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone - 1396757-98-4

Specification

CAS No. 1396757-98-4
Molecular Formula C19H20F3NO3S
Molecular Weight 399.43
IUPAC Name [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Standard InChI InChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-27-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2
Standard InChI Key WQERLNHXOXOGHR-UHFFFAOYSA-N
SMILES C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone, reflects its intricate structure. Key components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that serves as the central scaffold.

  • Thioether linkage: A sulfur atom connecting the furan-2-ylmethyl group to the piperidine’s methylene bridge.

  • Trifluoromethoxybenzoyl moiety: A para-substituted aryl group with a trifluoromethoxy (-OCF₃) electron-withdrawing group.

The molecular formula is C₁₉H₂₀F₃NO₃S, with a molecular weight of 399.43 g/mol. The SMILES notation (C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F) provides a linear representation of its connectivity.

Conformational Analysis

The piperidine ring adopts a chair conformation, minimizing steric strain. The thioether bridge (-S-CH₂-) introduces flexibility, enabling interactions with biological targets. The trifluoromethoxy group’s electronegativity polarizes the benzoyl ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₉H₂₀F₃NO₃S
Molecular Weight399.43 g/mol
CAS Number1396757-98-4
IUPAC Name[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
SMILESC1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Piperidine Functionalization:

    • Step 1: Piperidine is alkylated at the 4-position with a chloromethylthiofuran derivative to introduce the thioether-linked furan group.

    • Step 2: The nitrogen atom undergoes acylation with 4-(trifluoromethoxy)benzoyl chloride under basic conditions (e.g., triethylamine in dichlorom

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